molecular formula C13H9N3O2S B4235719 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No. B4235719
M. Wt: 271.30 g/mol
InChI Key: YBRGDWKEWCMOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one, also known as OTB, is a benzotriazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. For example, the inhibition of MAO-B by 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is thought to be due to the formation of a covalent bond between the molecule and the enzyme, which prevents it from breaking down dopamine. Similarly, the anti-tumor activity of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to exhibit a variety of interesting biochemical and physiological effects, including the ability to inhibit MAO-B, induce apoptosis in cancer cells, and interfere with angiogenesis. Additionally, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one in lab experiments is its versatility. This compound has been shown to exhibit a variety of different effects in different cell types and under different conditions, making it a useful tool for investigating a wide range of biological processes. However, one of the limitations of using 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one. For example, further investigation is needed to fully understand the mechanism of action of this compound and how it interacts with different enzymes and signaling pathways. Additionally, more studies are needed to explore the potential therapeutic applications of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one in various disease contexts, including neurodegenerative disorders and cancer. Finally, the development of new synthetic methods for 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one may help to overcome some of the limitations associated with its use in lab experiments.

Scientific Research Applications

3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been studied extensively for its potential applications in scientific research, particularly in the areas of neuroscience and cancer biology. In the field of neuroscience, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, which may have therapeutic implications for the treatment of neurodegenerative disorders such as Parkinson's disease.
In cancer biology, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to exhibit anti-tumor activity in a variety of different cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the ability of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to inhibit the growth of cancer cells by interfering with their ability to form new blood vessels, a process known as angiogenesis.

properties

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(12-6-3-7-19-12)8-16-13(18)9-4-1-2-5-10(9)14-15-16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGDWKEWCMOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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